(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid
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Overview
Description
(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a cyclohexyl ring, and a sulfanyl-acetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid typically involves multiple steps:
Protection of the amine group: The starting material, cyclohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the sulfanyl group: The Boc-protected amine is then reacted with a thiol reagent, such as thioglycolic acid, under conditions that promote the formation of the sulfanyl group.
Introduction of the acetic acid moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine and sulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-butyric acid: Contains a butyric acid moiety.
Uniqueness: (4-tert-Butoxycarbonylamino-cyclohexylsulfanyl)-acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUYTXUBCXPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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